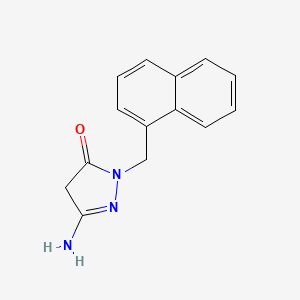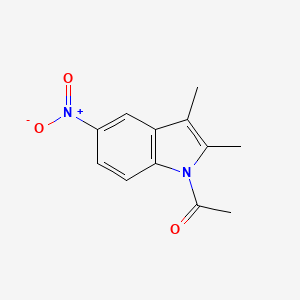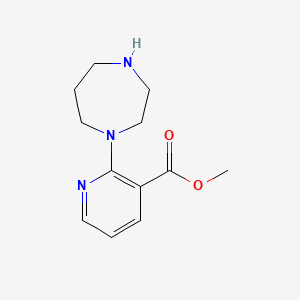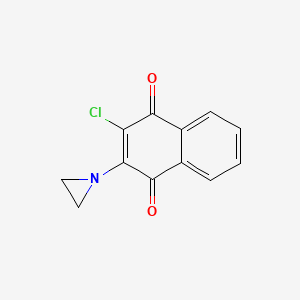
3-Cyano-6,7-dichlorochromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyano-6,7-dichlorochromone is a heterocyclic organic compound with the molecular formula C₁₀H₃Cl₂NO₂. It is characterized by the presence of a chromone core substituted with cyano and dichloro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-6,7-dichlorochromone typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 6,7-dichlorochromone with cyanoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyano-6,7-dichlorochromone can undergo various chemical reactions, including:
Substitution Reactions: The cyano and dichloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromone core can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted chromones, while coupling reactions can produce complex biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Cyano-6,7-dichlorochromone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Cyano-6,7-dichlorochromone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and dichloro groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target .
Vergleich Mit ähnlichen Verbindungen
- 3-Cyano-6,7-dimethylchromone
- 3-Bromo-6-isopropylchromone
- 3-Bromo-6-tert-butylchromone
- 6,7-Dichlorochromone
Comparison: 3-Cyano-6,7-dichlorochromone is unique due to the presence of both cyano and dichloro groups, which confer distinct chemical properties and reactivityFor instance, the presence of the cyano group can enhance its ability to participate in nucleophilic substitution reactions, while the dichloro groups can influence its electronic properties and stability .
Eigenschaften
CAS-Nummer |
288399-55-3 |
|---|---|
Molekularformel |
C10H3Cl2NO2 |
Molekulargewicht |
240.04 g/mol |
IUPAC-Name |
6,7-dichloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2NO2/c11-7-1-6-9(2-8(7)12)15-4-5(3-13)10(6)14/h1-2,4H |
InChI-Schlüssel |
BWBXTNKDGXQQQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


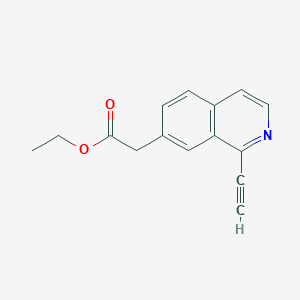



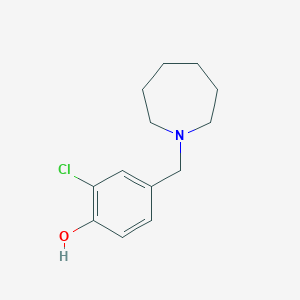

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)


